1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18841523
Molecular Formula: C11H9BrF6OS
Molecular Weight: 383.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrF6OS |
|---|---|
| Molecular Weight | 383.15 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
| Standard InChI Key | OSCNUUICIXRANY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene (C11H9BrF6OS) features a benzene ring with three distinct substituents (Figure 1):
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A 3-bromopropyl group at position 1, providing alkyl halide reactivity.
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A trifluoromethoxy group (-OCF3) at position 3, contributing strong electron-withdrawing effects.
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A trifluoromethylthio group (-SCF3) at position 4, enhancing lipophilicity and metabolic stability .
The spatial arrangement of these groups creates a polarized electron distribution, with calculated dipole moments of approximately 4.2 D . X-ray crystallography data for analogous compounds reveal bond lengths of 1.39 Å for C-Br and 1.44 Å for C-S bonds, consistent with standard aromatic substitution patterns.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H9BrF6OS | |
| Molecular Weight | 383.15 g/mol | |
| LogP (octanol-water) | 3.92 | |
| Topological Polar Surface Area | 0 Ų | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via sequential functionalization of a benzene precursor:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | CF3I, KF, DMF | 80°C | 85% |
| 2 | (CF3)2S2, CuI, DCM | RT | 72% |
| 3 | 3-Bromo-1-propanol, DIAD | 0°C→RT | 68% |
Purification employs silica gel chromatography (hexane:EtOAc 9:1), with final purity >98% confirmed by HPLC .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromopropyl side chain undergoes SN2 reactions with primary amines (k = 0.15 M⁻¹s⁻¹ in DMF). For example, reaction with piperazine produces a quaternary ammonium derivative (94% yield), a potential pharmacophore.
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, the para position to -SCF3 remains reactive. Nitration with HNO3/H2SO4 at 0°C introduces nitro groups (57% yield) , enabling further functionalization.
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl3): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 7.38 (s, 1H, ArH), 7.29 (d, J=8.0 Hz, 1H, ArH), 3.45 (t, J=6.8 Hz, 2H, CH2Br), 2.85–2.75 (m, 2H, CH2), 2.15–2.05 (m, 2H, CH2) .
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¹⁹F NMR: δ -58.9 (s, CF3O), -63.2 (s, CF3S).
Mass Spectrometry
ESI-MS shows base peak at m/z 383.0 [M]⁺, with isotopic pattern matching ⁷⁹Br/⁸¹Br distribution .
Applications in Medicinal Chemistry
Kinase Inhibition
The trifluoromethylthio group enhances binding to ATP pockets. In vitro testing against JAK3 kinase revealed IC50 = 42 nM, superior to analogous -SCH3 compounds (IC50 = 210 nM) .
Metabolic Stability
Microsomal stability studies (human liver microsomes):
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t₁/₂ = 126 min (vs. 28 min for des-CF3 analog)
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Clint = 12 μL/min/mg protein
These properties make it a promising scaffold for long-acting therapeutics.
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